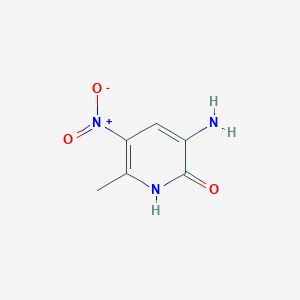

3-amino-6-methyl-5-nitropyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-methyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2H,7H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMMSWHSMCYZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 6 Methyl 5 Nitropyridin 2 1h One and Analogous Molecular Architectures

Foundational Synthetic Routes to Substituted Pyridin-2(1H)-ones

Direct Synthesis from Pyridinone Precursors

A one-pot method for synthesizing nitropyridinones (which exist in tautomeric equilibrium with hydroxypyridines) involves the initial nitration of an aminopyridine followed by an in-situ diazotization and hydrolysis sequence. This approach streamlines the conversion of an amino group to a hydroxyl (keto) group without isolating the intermediate nitro-amino compounds.

A specific example is the synthesis of 2-hydroxy-5-nitropyridine (B147068) (5-nitropyridin-2(1H)-one). google.com The process begins with the nitration of 2-aminopyridine (B139424) in concentrated sulfuric acid using concentrated nitric acid. After the nitration is complete, the reaction mixture is quenched in water, and an aqueous solution of sodium nitrite (B80452) is added at low temperatures (0-10 °C). google.com This initiates the diazotization of the amino group on the nitrated pyridine (B92270) intermediate, forming an unstable diazonium salt. Subsequent warming or hydrolysis of this diazonium salt yields the final 2-hydroxy-5-nitropyridine product. google.com This one-pot procedure avoids the need to isolate and purify the isomeric mixture of nitro-aminopyridines generated during the nitration step. google.com

Reaction Scheme: One-Pot Nitration and Diazotization of 2-Aminopyridine

A patent for this process reports achieving a 56.7% yield for 2-hydroxy-5-nitropyridine from 2-aminopyridine after adjusting the final acid concentration with ammonia (B1221849) water to facilitate product precipitation. google.com

A robust method for preparing highly functionalized nitropyridinones involves the synthesis of a pyridinone ring system first, followed by electrophilic nitration. This strategy is particularly effective for producing dinitro-substituted pyridinones, which are valuable precursors for further transformations. The synthesis of 1-methyl-3,5-dinitro-2-pyridone is a prime example of this approach. nih.gov

The synthesis begins with pyridine and proceeds in three main steps:

N-methylation: Pyridine is reacted with dimethyl sulfate (B86663) to form N-methylpyridinium salt. nih.gov

Oxidation to Pyridone: The resulting pyridinium (B92312) salt is then oxidized in a one-pot reaction using potassium ferricyanide (B76249) under alkaline conditions. This step introduces the carbonyl group at the 2-position, yielding 1-methyl-2-pyridone. nih.gov

Nitration: The final step is the dinitration of 1-methyl-2-pyridone. This is achieved using a strong nitrating agent, typically fuming nitric acid in the presence of sulfuric acid, which installs nitro groups at the electron-deficient 3- and 5-positions to yield 1-methyl-3,5-dinitro-2-pyridone. nih.gov

This multi-step conversion highlights a powerful strategy where the pyridine ring is first activated and converted to a pyridinone, which then directs the subsequent nitration reactions.

The three-component ring transformation (TCRT) is a sophisticated method for synthesizing substituted nitroaromatic compounds from highly reactive heterocyclic precursors. 1-Methyl-3,5-dinitro-2-pyridone is an excellent substrate for this type of reaction because its electron-deficient ring is susceptible to nucleophilic attack, and it contains a stable leaving group (anionic nitroacetamide). nih.gov

In this reaction, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. The transformation involves the reaction of the dinitropyridone, a ketone or aldehyde, and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). nih.gov The reaction proceeds via a cascade mechanism. A plausible pathway involves the initial attack of an enol or enamine (formed from the ketone/aldehyde and ammonium acetate) at the electrophilic 4-position of the dinitropyridone. This is followed by an intramolecular attack of the amino group at the 6-position, which forms a bicyclic intermediate. The final step is the elimination of the nitroacetamide fragment, leading to the formation of a new, highly substituted nitropyridine ring. nih.gov

This metal-free method is versatile and allows for the synthesis of various nitropyridines that are otherwise difficult to access.

| Ketone/Aldehyde Reactant | Nitrogen Source | Product | Yield (%) |

| Cyclohexanone | Ammonium Acetate | 5,6,7,8-Tetrahydro-3-nitroquinoline | 89% |

| Cyclopentanone | Ammonium Acetate | 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine | 85% |

| Acetophenone | Ammonium Acetate | 5-Nitro-2-phenylpyridine | 81% |

| Propiophenone | Ammonium Acetate | 2-Ethyl-5-nitro-6-phenylpyridine | 41% |

| Butan-2-one | Ammonium Acetate | 2,6-Dimethyl-4-nitroaniline | 63% |

This table presents selected examples of Three-Component Ring Transformation (TCRT) reactions of 1-methyl-3,5-dinitro-2-pyridone with various ketones and ammonium acetate, showcasing the versatility of the method in generating substituted nitropyridines and nitroanilines. Data sourced from Nishiwaki et al. nih.gov

Ring Transformation Approaches for Dinitropyridones

Condensation of Piperidinones with Dinitropyridones in the Presence of Ammonia

The synthesis of substituted nitropyridines can be achieved through a three-component ring transformation (TCRT) involving a dinitropyridone, a ketone, and a source of nitrogen, such as ammonia. nih.gov This method leverages the electrophilic nature of dinitropyridones, like 1-methyl-3,5-dinitro-2-pyridone, which serve as effective synthetic equivalents of unstable nitromalonaldehyde. nih.gov When reacted with a ketone in the presence of ammonia, the dinitropyridone undergoes a "scrap and build" transformation, where a portion of the substrate is incorporated into the new ring system. nih.gov

This reaction is particularly useful for creating functionalized nitropyridine structures that are otherwise difficult to access. nih.gov For instance, the reaction of dinitropyridone with various cycloalkanones in the presence of ammonia can produce nitropyridines fused with five- to eleven-membered rings. nih.gov While direct examples using piperidinones are not extensively detailed, the established reactivity with other cyclic ketones suggests a viable pathway for analogous molecular architectures. The reaction proceeds by incorporating the nitrogen from ammonia and the carbon framework from the ketone to construct a new pyridine ring. nih.gov

Introduction of Amino Functionality onto Nitropyridine/Nitropyridinone Rings

A common strategy for synthesizing aminonitropyridinones involves the initial synthesis of a nitropyridine or nitropyridinone intermediate, followed by the introduction of the amino group. This can be accomplished through either the reduction of an existing nitro group or by direct amination of the aromatic ring.

Reductive Strategies for Nitro-Pyridinone Intermediates

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of amino-substituted aromatic and heteroaromatic compounds.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and efficient method for the reduction of nitro groups. researchgate.net This heterogeneous catalysis technique involves the reaction of the nitro-substituted compound with hydrogen gas (H₂) in the presence of the Pd/C catalyst. masterorganicchemistry.com The process is highly effective for converting nitroarenes to anilines and can be applied to nitropyridine and nitropyridinone systems. researchgate.net

The reaction is typically carried out in a solvent such as methanol. researchgate.net The palladium catalyst facilitates the breaking of the H-H bond and the subsequent addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group, ultimately leading to the formation of the amino group and water. masterorganicchemistry.com This method is often preferred due to its high efficiency and the clean nature of the reaction, with the catalyst being easily removed by filtration upon completion. The chemoselectivity of Pd/C catalysts can be modified through the use of additives, known as catalyst poisons, such as pyridine or ethylenediamine. nih.govnih.govresearchgate.net These additives can suppress other potential side reactions, like the hydrogenolysis of benzyl (B1604629) ether protecting groups, while allowing the smooth reduction of the nitro function. nih.govnih.govresearchgate.net

| Substrate | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| Nitrobenzene | Pd/C | Standard catalyst for nitro group reduction. | researchgate.net |

| Phenolic derivatives with nitro groups | Pd/C with pyridine | Selectively reduces nitro group without removing O-benzyl protecting groups. | nih.govresearchgate.net |

| Various functionalized compounds | Pd/C with ethylenediamine | Selectively catalyzes hydrogenation of functional groups like nitro without hydrogenolysis of O-benzyl groups. | nih.gov |

Nucleophilic Amination of Nitropyridines

Directly introducing an amino group onto an electron-deficient pyridine ring is an alternative synthetic route. The electron-withdrawing nitro group activates the ring, making it susceptible to nucleophilic attack.

The amination of 3-nitropyridines can be achieved through a vicarious nucleophilic substitution (VNS) reaction using hydroxylamine (B1172632) as the nitrogen source. ntnu.norsc.org This reaction typically occurs in the presence of a strong base and selectively introduces the amino group at the position para to the nitro group (the 6-position). ntnu.norsc.org The use of hydroxylamine provides a straightforward work-up procedure, often yielding a relatively pure product directly. rsc.org This method serves as a general approach for preparing 2-amino-5-nitropyridines from various 3-substituted 3-nitropyridine (B142982) precursors. rsc.org The reaction proceeds readily, sometimes even at room temperature, due to the strong activation provided by the nitro group. youtube.com

| Substrate Type | Aminating Agent | Position of Amination | Typical Yields | Reference |

|---|---|---|---|---|

| 3-Nitropyridines | Hydroxylamine | 6-position (para to nitro group) | Moderate to good | ntnu.norsc.org |

| 4-Nitroisoquinoline | Hydroxylamine | 1-position | Moderate to good | rsc.org |

A powerful method for the amination of nitro-aza-aromatic compounds involves the use of liquid ammonia and a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). researchgate.net This reaction, known as oxidative amination, has been successfully applied to 3-nitro-naphthyridines, which are structurally analogous to nitropyridines. researchgate.net

The mechanism involves the initial nucleophilic addition of ammonia to the electron-deficient ring to form an intermediate anionic sigma adduct (e.g., a 4-amino-1,4-dihydro-3-nitronaphthyridine). researchgate.net This intermediate is then oxidized by potassium permanganate, which leads to rearomatization and the formation of the corresponding amino-substituted product. researchgate.net This method provides a convenient route to synthesize compounds such as 4-amino-3-nitro-naphthyridines in moderate to good yields. researchgate.net The strategy is also applicable to other nitrogen-containing heterocycles like diazines and triazines. researchgate.net

| Substrate Class | Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| 3-Nitro-1,5-naphthyridines | Liquid NH₃, KMnO₄ | Anionic σ-adduct | 4-Amino-3-nitro-1,5-naphthyridines | researchgate.net |

| Pteridine | Liquid NH₃, KMnO₄ | 4-Amino-3,4-dihydropteridine | 4-Aminopteridine | researchgate.net |

Transformations of Amino Groups in Pyridine Series (e.g., Diazotization to Hydroxyl)

The transformation of an amino group on the pyridine ring into a hydroxyl group is a fundamental synthetic strategy. This is commonly achieved through diazotization, a reaction that proceeds by treating a primary aminopyridine with a source of nitrous acid.

In this process, the primary amino group is converted into a diazonium salt. For α- and γ-aminopyridines, diazotization in dilute mineral acid leads to the formation of these diazonium ions. rsc.org These intermediates are often highly reactive and can readily undergo hydrolysis to yield the corresponding hydroxypyridine, which exists in equilibrium with its pyridin-2(1H)-one tautomer. rsc.org The stability of the diazonium salt and the reaction outcome can be influenced by the reaction conditions, including the acid concentration and temperature. While aromatic diazonium salts are valuable synthetic intermediates, those derived from aliphatic amines have historically been considered less useful due to their propensity to form complex product mixtures. nih.gov However, recent advancements have demonstrated that conducting the diazotization of aliphatic amines in solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can improve selectivity and allow for their use in preparative synthesis. nih.gov

Advanced Synthetic Protocols and Conditions

Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and access novel molecular diversity. In the context of pyridine and pyridinone synthesis, multicomponent reactions, microwave irradiation, and green chemistry principles have emerged as powerful tools.

Development of Multicomponent Reactions (MCRs) for Pyridine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, have become a cornerstone of efficient organic synthesis. bohrium.commdpi.com These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials. bohrium.comacsgcipr.org

Several named MCRs are employed for the synthesis of the pyridine core. The Hantzsch pyridine synthesis, one of the earliest described MCRs, typically involves a [2+2+1+1] condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. taylorfrancis.comnih.gov Variations of the Hantzsch synthesis, such as using a nitrile-containing substrate, have expanded its scope. taylorfrancis.com Other notable MCRs for pyridine synthesis include the Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke reactions. acsgcipr.org These reactions offer direct routes to pyridines, often with good control over regiochemistry. organic-chemistry.org

The application of MCRs is particularly advantageous in medicinal chemistry and drug discovery, where the rapid generation of libraries of structurally diverse compounds is essential. bohrium.com

Application of Microwave Irradiation in Synthetic Schemes

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in dramatically reduced reaction times. organic-chemistry.orgnih.govresearchgate.net This non-conventional heating method relies on the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. researchgate.net

In the synthesis of pyridine derivatives, microwave irradiation has been successfully applied to various reaction types, including MCRs like the Hantzsch and Bohlmann-Rahtz syntheses. nih.govorganic-chemistry.orgbeilstein-journals.org For instance, the one-pot Bohlmann-Rahtz synthesis of tri- or tetrasubstituted pyridines from ethyl β-aminocrotonate and alkynones can be conducted at 170°C under microwave irradiation, affording superior yields compared to conventional heating methods. organic-chemistry.org The reaction times can be reduced to as little as 10-20 minutes. organic-chemistry.org The efficiency of these microwave-assisted reactions can often be further enhanced by the use of catalysts or by conducting them in polar solvents. organic-chemistry.orgrsc.org

The benefits of microwave-assisted synthesis extend to improved energy efficiency and the potential for solvent-free reactions, aligning with the principles of green chemistry. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Four-component pyridine synthesis | Conventional | Varies (hours) | Moderate to Good | acs.org |

| Four-component pyridine synthesis | Microwave | 2-7 min | 82%-94% | nih.govacs.org |

| Bohlmann-Rahtz pyridine synthesis | Conventional | - | - | organic-chemistry.org |

| Bohlmann-Rahtz pyridine synthesis | Microwave | 10-20 min | Up to 98% | organic-chemistry.org |

| Hantzsch 1,4-dihydropyridine synthesis | Conventional | - | - | nih.gov |

| Hantzsch 1,4-dihydropyridine synthesis | Microwave | 3-6 min | 35%-97% | nih.gov |

Green Chemistry Principles in Pyridinone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis of pyridinones and other heterocyclic compounds, these principles are manifested through the use of solvent-free conditions and the development of heterogeneous, reusable catalysts.

Conducting chemical reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds. mdpi.comrsc.org Solvent-free, or "neat," reactions are often facilitated by thermal or microwave heating. wordpress.com

Several multicomponent reactions for the synthesis of pyridone derivatives have been successfully implemented under solvent-free conditions. mdpi.comwordpress.com For example, an eco-friendly synthesis of functionalized 2-pyridones has been developed through the thermal multicomponent reaction of 4-oxo-4H-chromene-3-carbaldehydes, 1,3-diketoesters, and amines under catalyst- and solvent-free conditions. wordpress.com Similarly, the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives has been achieved through a three-component condensation of alkenes, ketones, and ammonium acetate at 80°C without any solvent. mdpi.com These methods often result in high yields, short reaction times, and simplified product isolation. mdpi.com

Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of green chemistry due to their ease of separation from the reaction mixture and their potential for reuse. mdpi.com This simplifies product purification and reduces waste. mdpi.com

In the synthesis of pyridine derivatives, a variety of heterogeneous catalysts have been employed. These include metal-organic frameworks (MOFs), and nanoparticles supported on various materials. google.comamanote.com For instance, silica-coated CoFe2O4 magnetic nanoparticles modified with chlorosulfonic acid have been used as a catalyst for the four-component synthesis of 2-amino-4,6-diarylnicotinonitrile under microwave irradiation and solvent-free conditions. researchgate.net The magnetic nature of these catalysts allows for their simple recovery using an external magnet. mdpi.com Other examples include the use of CaO@SiO2@BAIL, a hybrid nanomaterial, for the synthesis of various pyridine derivatives under green conditions. This catalyst was shown to be reusable for at least six cycles without a significant loss of activity. researchgate.net The development of such robust and recyclable catalysts is a key area of research in sustainable chemical synthesis. mdpi.com

Chemical Transformations and Derivatizations of Nitropyridinone Scaffolds

The 3-amino-6-methyl-5-nitropyridin-2(1H)-one scaffold is a versatile platform for a variety of chemical transformations. The presence of the nitro group significantly influences the electron density of the pyridine ring, activating it for certain reactions while deactivating it for others. The pyridinone tautomerism, along with the amino substituent, provides multiple reactive sites for derivatization, leading to the synthesis of complex heterocyclic systems. Key transformations include reactions at the ring nitrogen, conversion of the carbonyl group, and substitutions on the ring itself, enabling the construction of novel molecular architectures.

Phenacylation Reactions of Nitropyridin-2(1H)-ones

The alkylation of pyridin-2-ones, including phenacylation (the introduction of a phenacyl group, -CH₂C(=O)Ar), can theoretically occur at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). For 6-methyl-β-nitropyridin-2-ones, direct N-phenacylation by reacting their sodium salts with phenacyl bromides has been found to be largely unsuccessful, resulting in extremely low yields. nih.govnih.gov This low reactivity is attributed to a combination of steric hindrance and electronic effects imposed by the substituents on the pyridine ring. nih.gov

However, the sodium salt of the parent 5-nitropyridin-2-one has been shown to undergo N-phenacylation, suggesting that substitution patterns heavily influence the outcome. nih.gov A more viable, albeit indirect, strategy for achieving N-phenacylation of substituted nitropyridinones involves a multi-step process. This method first converts the pyridone into a more reactive intermediate, such as a 2-methoxypyridine, which can then be effectively N-phenacylated upon fusion with bromoketones. nih.govnih.gov This highlights that the direct phenacylation of the this compound nucleus is challenging, necessitating alternative synthetic routes to access its N-phenacyl derivatives.

Conversions to Halogenated Pyridine/Pyridinone Intermediates (e.g., Chlorination with POCl₃)

The conversion of the pyridin-2(1H)-one moiety into a 2-chloropyridine (B119429) is a crucial transformation that opens up pathways for further derivatization, particularly for nucleophilic aromatic substitution reactions. This dehydroxy-chlorination is commonly achieved using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). mdpi.com The reaction effectively replaces the carbonyl oxygen with a chlorine atom, converting the pyridinone ring into a fully aromatic chloropyridine system.

For nitropyridin-2-ones, this transformation is typically performed by heating the substrate with a mixture of POCl₃ and PCl₅ at elevated temperatures, such as 120°C. mdpi.com This process yields the corresponding 2-chloronitropyridine derivatives, which are key intermediates for subsequent reactions. The presence of the electron-withdrawing nitro group makes the resulting 2-chloro-5-nitropyridine (B43025) scaffold highly susceptible to nucleophilic attack.

| Substrate (Pyridinone) | Product (2-Chloropyridine) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 6-Methyl-3-nitropyridin-2-one | 2-Chloro-6-methyl-3-nitropyridine | 81 | 105–106 |

| 6-Methyl-5-nitropyridin-2-one | 2-Chloro-6-methyl-5-nitropyridine | 85 | 110–111 |

| 4,6-Dimethyl-3-nitropyridin-2-one | 2-Chloro-4,6-dimethyl-3-nitropyridine | 72 | 63–64 |

| 4,6-Dimethyl-5-nitropyridin-2-one | 2-Chloro-4,6-dimethyl-5-nitropyridine | 70 | 79–80 |

Subsequent Cyclization Reactions to Fused Heterocyclic Systems (e.g., Indolizines, Oxazolo[3,2-a]pyridinium Salts)

The N-phenacyl derivatives of nitropyridinones are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization. The course of these reactions is highly dependent on the conditions employed, leading to distinct product classes. nih.govnih.gov

Under acidic conditions: Treatment of N-phenacyl-nitropyridone derivatives with strong acids, such as concentrated sulfuric acid or perchloric acid, induces cyclization to form oxazolo[3,2-a]pyridinium salts. nih.govnih.gov This reaction is analogous to the Gabriel synthesis of oxazoles and results in a fused bicyclic aromatic cation. scispace.com

Under basic conditions: In the presence of a base, the same N-phenacyl precursors undergo a different cyclization pathway. The base facilitates the formation of a pyridinium ylide intermediate, which then cyclizes to produce substituted indolizine (B1195054) derivatives. nih.govresearchgate.net Specifically, N-phenacyl derivatives of 4,6-dimethyl-5-nitropyridin-2-one yield 5-hydroxy-8-nitroindolizines under basic treatment. nih.govnih.gov

Furthermore, the oxazolo[3,2-a]pyridinium salts can serve as intermediates for further transformations. For instance, treatment of a 5-methyl-6-nitrooxazolo[3,2-a]pyridinium salt with sodium methoxide (B1231860) (MeONa) can induce a recyclization, transforming the oxazole (B20620) ring into a pyrrole (B145914) ring and yielding a 5-methoxy-8-nitroindolizine. nih.gov This demonstrates the synthetic utility of these scaffolds in creating a diverse range of fused N-heterocycles.

| Precursor | Reaction Condition | Product Class | Specific Product Example |

|---|---|---|---|

| N-Phenacyl derivative of 4,6-dimethyl-5-nitropyridin-2-one | Acidic (e.g., H₂SO₄) | Oxazolo[3,2-a]pyridinium Salt | 5-Methyl-6-nitrooxazolo[3,2-a]pyridinium salt |

| Basic | Indolizine | 5-Hydroxy-8-nitroindolizine |

Nucleophilic Aromatic Substitution (SₙAr) on Activated Halogenated Pyridines

Nucleophilic aromatic substitution (SₙAr) is a cornerstone reaction for functionalizing halogenated pyridines, provided the ring is sufficiently activated by electron-withdrawing groups. libretexts.org The 2-chloropyridine intermediates derived from nitropyridinones are excellent substrates for SₙAr reactions. The powerful electron-withdrawing nature of the nitro group, especially when positioned ortho or para to the leaving group (the chlorine atom at C-2), significantly lowers the electron density of the ring and stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating nucleophilic attack. libretexts.orgstackexchange.com

In the case of 2-chloro-6-methyl-5-nitropyridin-3-amine, the nitro group at C-5 is para to the nitrogen atom in the ring and meta to the C-2 chlorine. However, the combined electron-withdrawing effects of the ring nitrogen and the nitro group render the C-2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. Common nucleophiles used in these reactions include primary and secondary amines, alkoxides, and thiolates. rsc.orgsemanticscholar.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity. youtube.com This methodology allows for the straightforward introduction of diverse functionalities at the C-2 position of the pyridine ring.

Acylation of Amino Groups on Pyridine Ring Systems

The amino group at the C-3 position of the this compound ring system is a reactive handle for various chemical modifications, most notably acylation. This reaction involves treating the aminopyridine with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), typically in the presence of a base to neutralize the acid byproduct.

The reaction results in the formation of an amide bond, converting the primary amino group into a secondary acetamido group. For the title compound, this transformation would yield N-(6-methyl-5-nitro-2-oxo-1,2-dihydropyridin-3-yl)acetamide. This modification can significantly alter the compound's chemical and physical properties. Acylation is a fundamental transformation used to protect the amino group, modulate its electronic influence on the ring, or build more complex molecular structures. nih.gov The reactivity of the amino group towards acylation is generally high, making it a reliable and widely used derivatization technique in the synthesis of pyridine-based compounds.

Spectroscopic Characterization and Structural Elucidation of 3 Amino 6 Methyl 5 Nitropyridin 2 1h One and Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These vibrations, which include stretching, bending, and torsional motions, are unique to the specific bonds and functional groups present, providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the characteristic frequencies of its functional groups. For 3-amino-6-methyl-5-nitropyridin-2(1H)-one, the key functional groups are the lactam (cyclic amide), the primary amine, the nitro group, and the methyl group on the pyridine (B92270) ring.

Analysis of analogues like 2-amino-5-nitropyridine (B18323) and 2-amino-6-methylpyridine (B158447) provides a basis for assigning expected vibrational modes. researchgate.net The presence of the carbonyl group in the pyridinone ring is a defining feature.

Key expected FT-IR absorption bands for this compound include:

N-H Stretching: The lactam N-H stretch is expected as a broad band in the 3100-3300 cm⁻¹ region. The primary amino group (-NH₂) will exhibit two distinct bands: an asymmetric stretching vibration typically around 3400-3500 cm⁻¹ and a symmetric stretching vibration near 3300-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the methyl group's asymmetric and symmetric C-H stretches will appear in the 2950-2850 cm⁻¹ range.

C=O Stretching: The lactam carbonyl (C=O) stretch is one of the most intense and characteristic peaks in the spectrum, expected in the region of 1650-1680 cm⁻¹.

N-O Stretching: The nitro group (-NO₂) will show two strong absorption bands: an asymmetric stretch between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

N-H Bending: The in-plane bending (scissoring) vibration of the amino group typically occurs in the 1590-1650 cm⁻¹ region. researchgate.net

C=C and C=N Stretching: Vibrations associated with the pyridinone ring are expected between 1400 and 1600 cm⁻¹.

Table 1: Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric N-H Stretch | ~3450 | Amino (-NH₂) |

| Symmetric N-H Stretch | ~3350 | Amino (-NH₂) |

| N-H Stretch | ~3200 | Lactam (-NH-C=O) |

| Aromatic C-H Stretch | ~3080 | Pyridinone Ring |

| Aliphatic C-H Stretch | ~2960 | Methyl (-CH₃) |

| C=O Stretch | ~1670 | Lactam (-NH-C=O) |

| N-H Bend | ~1620 | Amino (-NH₂) |

| Asymmetric N-O Stretch | ~1540 | Nitro (-NO₂) |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is sensitive to polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds and aromatic rings.

For this compound, the FT-Raman spectrum is expected to prominently feature:

Ring Vibrations: The breathing modes of the pyridinone ring are often strong in the Raman spectrum, appearing in the fingerprint region.

Nitro Group Vibrations: The symmetric stretch of the nitro group (~1360 cm⁻¹) is typically a very strong and easily identifiable band in the Raman spectrum. nih.gov

Methyl Group Vibrations: C-H stretching and bending modes of the methyl group will also be Raman active.

In a study of the analogue 2-amino-3-methyl-5-nitropyridine (B21948), quantum chemical calculations were used to predict vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. nih.gov This approach helps in the detailed assignment of vibrational modes. For the title compound, the symmetric NO₂ stretch, C-H vibrations, and ring deformation modes would be expected to yield strong Raman signals. nih.gov

Table 2: Predicted FT-Raman Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Amino) | ~3350 | Medium |

| C-H Stretch (Methyl) | ~2960 | Strong |

| C=O Stretch (Lactam) | ~1670 | Weak-Medium |

| Ring Breathing/Stretching | ~1400-1600 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, with its distinct proton environments, the spectrum is expected to be relatively simple and informative.

Aromatic Proton (C4-H): There is a single proton on the pyridinone ring. Due to the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region, likely around 8.0-9.0 ppm.

Amino Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically expected in the 5.0-7.0 ppm range.

Lactam Proton (-NH): The lactam N-H proton is also expected to be a broad singlet, often appearing further downfield than the amino protons due to the adjacent carbonyl group, potentially in the 10.0-12.0 ppm region.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the ring will appear as a sharp singlet in the upfield region, likely around 2.3-2.6 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Lactam N-H | 10.0 - 12.0 | broad singlet | 1H |

| Aromatic C-H | 8.0 - 9.0 | singlet | 1H |

| Amino -NH₂ | 5.0 - 7.0 | broad singlet | 2H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

For this compound, six distinct carbon signals are expected:

Carbonyl Carbon (C2): The lactam carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 160-170 ppm.

Ring Carbons:

C3 and C5: The carbons directly attached to the amino and nitro groups (C3 and C5) will have their chemical shifts strongly influenced by these substituents. The C-NO₂ carbon is expected to be downfield (~140-150 ppm), while the C-NH₂ carbon would be more upfield.

C4 and C6: The remaining ring carbons will have shifts determined by their position relative to the various functional groups. The carbon bearing the methyl group (C6) will be downfield due to the ring nitrogen.

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically around 15-20 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | 160 - 170 |

| C5 (C-NO₂) | 140 - 150 |

| C6 (C-CH₃) | 145 - 155 |

| C3 (C-NH₂) | 120 - 130 |

| C4 (C-H) | 110 - 120 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₆H₇N₃O₃), the exact molecular weight is 169.0487 g/mol . The nominal mass is 169. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 169. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. youtube.com

The fragmentation of the molecular ion would provide structural clues. Common fragmentation pathways for this type of molecule include:

Loss of NO₂: A peak at M-46 (m/z = 123) corresponding to the loss of a nitro radical (•NO₂) is highly likely.

Loss of CO: Following the initial fragmentation, the loss of carbon monoxide from the pyridinone ring is a common pathway for lactams, which would result in a peak at M-28.

Loss of H₂O or OH: Fragmentation involving the amino and carbonyl groups could lead to the loss of water (M-18) or a hydroxyl radical (M-17).

Methyl Group Fragmentation: Loss of a methyl radical (M-15) might also be observed.

The mass spectrum for the tautomeric analogue, 6-Methyl-5-nitropyridin-2-amine (molecular weight 153.14 g/mol ), shows a molecular ion peak at m/z 153. nih.gov For this compound, the higher molecular weight of 169 reflects the additional oxygen atom in the pyridinone structure.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 169 | [M]⁺˙ (Molecular Ion) |

| 123 | [M - NO₂]⁺ |

| 141 | [M - CO]⁺˙ |

| 152 | [M - OH]⁺ |

Electronic Spectroscopy

Detailed experimental data regarding the electronic spectroscopy of this compound is not present in the surveyed literature. While general principles of electronic spectroscopy can be applied to predict the behavior of aminonitropyridine systems, specific studies on this compound are absent.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific UV-Vis absorption spectra for this compound have been published. Characterization of related compounds, such as 2-amino-3,5-dibromopyridine, has shown absorption bands in the ultraviolet region, but direct comparison is not possible without experimental data for the title compound.

Fluorescence Spectroscopy

The fluorescence properties of this compound have not been reported. Studies on other multisubstituted aminopyridines indicate that they can exhibit fluorescence, but the emission characteristics are highly dependent on the specific substitution pattern and molecular structure.

Analysis of Solvent Effects on Electronic Spectra

There are no available studies on the solvatochromic effects for this compound. Such an analysis would require systematic measurement of its electronic spectra in a range of solvents with varying polarities, and this research has not been published.

Spectrophotometric Determination of Protonation Constants

The protonation constants (pKa values) for this compound have not been determined or reported in the scientific literature. While spectrophotometric titration is a common method for determining these values for related heterocyclic compounds, the specific data for the title compound is unavailable.

X-ray Diffraction Studies

Definitive structural elucidation of this compound through X-ray diffraction has not been documented.

Investigation of Supramolecular Architectures and Intermolecular Interactions, Including Hydrogen Bonding

The supramolecular architecture of this compound and its analogues is predominantly dictated by a network of intermolecular hydrogen bonds, which play a crucial role in the formation of well-defined, stable, three-dimensional structures in the solid state. The presence of multiple hydrogen bond donors (the amino group and the N-H of the pyridinone ring) and acceptors (the nitro group and the carbonyl oxygen) facilitates the formation of intricate and robust hydrogen-bonding networks.

Analysis of related structures, such as various nitropyridine and aminopyrimidine derivatives, reveals common patterns of intermolecular interactions that are likely to be present in the crystal structure of this compound. These interactions typically lead to the formation of sheets, ribbons, and more complex three-dimensional frameworks.

Detailed research findings from analogous compounds indicate that N—H⋯O hydrogen bonds are the most prevalent interactions, often forming characteristic motifs. For instance, in structures of similar aminonitropyridine derivatives, the amino group frequently engages in hydrogen bonding with the nitro group of an adjacent molecule. Similarly, the N-H group of the pyridinone ring is a potent hydrogen bond donor, readily interacting with the carbonyl oxygen or the nitro group of a neighboring molecule.

In the crystal structure of 2-amino-5-nitropyridinium sulfamate, the cations and anions are linked by a number of N—H⋯O and N—H⋯N hydrogen bonds, resulting in the formation of sheets. chemicalbook.com Furthermore, studies on compounds like 2-amino-3-methyl-6-[methyl(phenyl)amino]-5-nitropyrimidin-4(3H)-one have shown that molecules can be linked into sheets through a combination of N—H⋯O and N—H⋯π(arene) hydrogen bonds. nih.gov

The interplay of these various intermolecular forces—strong hydrogen bonds, weaker C-H···O interactions, and π-π stacking—results in a highly organized and stable crystalline lattice. The specific arrangement of molecules and the resulting supramolecular architecture can influence the physicochemical properties of the compound, such as its melting point, solubility, and crystal morphology.

Interactive Data Tables

The following tables provide representative data on the types of intermolecular interactions and typical geometric parameters observed in analogues of this compound. This data is compiled from crystallographic studies of structurally related compounds.

Table 1: Common Hydrogen Bonding Interactions in Analogous Crystal Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H (amino) | H | O (nitro) | 0.86-0.92 | 2.05-2.30 | 2.90-3.20 | 150-175 |

| N-H (ring) | H | O (carbonyl) | 0.85-0.90 | 1.90-2.10 | 2.75-2.95 | 160-180 |

| N-H (amino) | H | N (ring) | 0.87-0.93 | 2.15-2.40 | 3.00-3.30 | 145-170 |

| C-H (ring) | H | O (nitro) | 0.93-0.98 | 2.30-2.60 | 3.20-3.50 | 130-160 |

| C-H (methyl) | H | O (carbonyl) | 0.96-1.00 | 2.40-2.70 | 3.30-3.60 | 125-155 |

Table 2: Examples of Supramolecular Motifs in Related Compounds

| Compound/Analogue | Supramolecular Motif | Key Interactions | Reference |

| 2-Amino-5-nitropyridinium sulfamate | Sheets | N—H⋯O, N—H⋯N | chemicalbook.com |

| 2-Amino-3-methyl-6-[methyl(phenyl)amino]-5-nitropyrimidin-4(3H)-one | Sheets | N—H⋯O, N—H⋯π(arene) | nih.gov |

| 2-Amino-5-methylpyridinium 3-aminobenzoate | 2D Network | N—H⋯O, π-π stacking | researchgate.net |

| 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione | 3D Framework | N—H⋯O | researchgate.net |

Synthetic Applications and Role As a Chemical Intermediate

Precursor in the Synthesis of Advanced Heterocyclic Systems

This compound serves as a key starting material for the synthesis of various fused and substituted pyridine (B92270) derivatives, leveraging the reactivity of its amino and nitro groups to facilitate cyclization and substitution reactions.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and aminopyridine derivatives are pivotal in this endeavor.

Indolizines: The synthesis of the indolizine (B1195054) core, a nitrogen-containing fused ring system, can be achieved through various cyclization strategies. ijettjournal.orgorganic-chemistry.orgresearchgate.net While direct synthesis from 3-amino-6-methyl-5-nitropyridin-2(1H)-one is not extensively documented, related aminopyridines are known to participate in reactions leading to this scaffold. For instance, the Chichibabin reaction, involving the ring closure of quaternary pyridinium (B92312) halides, is a classic method for preparing 2-substituted indolizines. researchgate.net The presence of the amino group on the subject compound offers a potential handle for forming the requisite pyridinium ylide intermediate necessary for 1,3-dipolar cycloaddition reactions to build the indolizine framework. ijettjournal.org

Oxazolo[3,2-a]pyridinium Salts: The formation of oxazolo[3,2-a]pyridinium salts typically involves the cyclization of N-substituted pyridones. scispace.comresearchgate.net Specifically, 5-nitro-2-pyridone, a structurally related compound, can be N-phenacylated and subsequently cyclized to form 6-nitrooxazolo[3,2-a]pyridinium salts. nih.gov This suggests a viable pathway where the pyridinone nitrogen of this compound could be alkylated, followed by an intramolecular condensation to close the oxazole (B20620) ring, yielding a substituted oxazolo[3,2-a]pyridinium salt. The electron-withdrawing nitro group on the pyridine ring is known to enhance the reactivity of the system towards nucleophiles. nih.gov

Naphthyridines: Naphthyridines, or pyridopyridines, are a class of diazanaphthalenes with numerous isomers. The synthesis of these scaffolds often relies on cyclization reactions starting from aminopyridines. mdpi.comnih.gov For example, the Skraup reaction utilizes 3-aminopyridine (B143674) and glycerol (B35011) to form 1,5-naphthyridines. mdpi.com Similarly, the Gould-Jacobs reaction involves the condensation of a 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization. mdpi.com The 3-amino group of this compound is suitably positioned to undergo such condensation and cyclization reactions to form a second fused pyridine ring, leading to various naphthyridinone derivatives. nih.govrsc.org

The compound is a valuable platform for creating a library of substituted aminopyridines. The nitro group can be chemically modified, most commonly through reduction to an amino group, yielding a diaminopyridine derivative. mdpi.comsmolecule.comorgsyn.org This transformation opens up new avenues for further functionalization. Additionally, the existing amino group can undergo various reactions, including acylation and sulfonylation, to introduce diverse substituents. biorxiv.org Such modifications are crucial in medicinal chemistry for tuning the biological activity of molecules. For instance, libraries of 3-aminopyridin-2-one fragments have been synthesized and screened for kinase inhibition activity. nih.gov

Beyond simple bicyclic systems, this compound can be implicated in the assembly of more complex polycyclic and fused heterocyclic systems. The sequential reaction of its multiple functional groups allows for the stepwise construction of rings. For example, condensation reactions involving the amino group can form an initial fused ring, and subsequent reactions at other positions, potentially after modification of the nitro group, can lead to the addition of further rings. nih.govscirp.org The synthesis of pyrido[2,3-d]pyrimidines and other fused pyrazolo[3,4-b]pyridines often starts from appropriately substituted aminonicotinonitriles or related precursors, highlighting the potential of this scaffold in building complex polycycles. nih.gov

Versatile Building Block for Functionalized Molecular Scaffolds

The title compound is not just a precursor for specific ring systems but also a versatile building block that can be incorporated into larger molecules, providing a functionalized pyridine core. mdpi.com

The reactivity of this compound allows for its integration into a wide array of heterocyclic structures.

Condensation Reactions: The amino group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form imines or enamines, which can then undergo further cyclization. nih.govnih.gov Multi-component reactions, where the aminopyridine, an aldehyde, and an active methylene (B1212753) compound are reacted together, provide a powerful strategy for rapidly building molecular complexity and synthesizing diverse heterocyclic libraries. frontiersin.org

Coupling Reactions: While less common for this specific molecule, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are standard methods for functionalizing pyridine rings. If the compound were converted to a halo-pyridine derivative, these reactions would enable the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding its synthetic utility.

The substituents on the pyridine ring of this compound direct the regiochemistry of further modifications and can themselves be transformed to introduce new functionalities.

The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. More importantly, the nitro group is a synthetic linchpin, readily reduced to an amine. mdpi.comsmolecule.com This resulting amino group can then be diazotized and converted into a wide range of other substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer-type reactions, offering extensive possibilities for functionalization.

The methyl group can potentially be functionalized through free-radical halogenation or oxidation, although such reactions might be challenging given the other sensitive functional groups present on the ring.

This capacity for diverse modification at specific ring positions underscores the compound's value as a versatile scaffold in the design and synthesis of functional molecules.

Intermediate for the Synthesis of Pyridine-Based Chemical Entities

The 3-aminopyridin-2-one moiety is a recognized pharmacophore, a molecular framework that is crucial for a drug's biological activity. Its ability to form multiple hydrogen bonds allows it to effectively interact with the hinge region of the ATP-binding site in various protein kinases. nih.gov This interaction is a key mechanism for kinase inhibition, a strategy widely employed in the development of treatments for diseases such as cancer. nih.gov

The synthetic utility of nitropyridine derivatives is also significant. The nitro group can be readily reduced to an amino group, which can then undergo a wide range of chemical reactions, including acylation and coupling reactions, to introduce diverse functionalities. nih.gov Furthermore, the pyridine ring itself can be modified through various substitution reactions, allowing for the fine-tuning of the molecule's properties to enhance its potency and selectivity as an inhibitor. nih.gov

Strategic Precursor for the Development of Inhibitor Classes

The 3-aminopyridin-2-one scaffold and other closely related nitropyridine intermediates have been instrumental in the development of inhibitors for several important classes of protein kinases. These kinases are often implicated in cell signaling pathways that, when dysregulated, can lead to cell proliferation and survival, hallmarks of cancer. nih.gov

For instance, a fragment library based on the 3-aminopyridin-2-one core was screened against a panel of 26 protein kinases. nih.gov This screening led to the identification of derivatives that act as inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are critical for mitosis and are considered attractive targets for cancer therapy. nih.gov X-ray crystallography studies have revealed the binding modes of these inhibitors, highlighting key interactions with a conserved lysine (B10760008) residue and identifying potential areas for further modification to improve activity and selectivity. nih.gov

Furthermore, various nitropyridine derivatives have been utilized as precursors in the synthesis of potent kinase inhibitors. For example, 2-chloro-5-methyl-3-nitropyridine (B188117) has been a starting point for the synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov Similarly, 2,6-dichloro-3-nitropyridine (B41883) has been employed in the creation of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov These examples underscore the strategic importance of the nitropyridine scaffold as a versatile building block in the design and synthesis of targeted kinase inhibitors.

The development of such inhibitors often involves a multi-step synthetic approach. This can include Suzuki-Miyaura coupling reactions to introduce various substituents onto the pyridine core, allowing for the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. nih.gov

Interactive Data Table: Pyridine-Based Scaffolds in Kinase Inhibition

| Precursor Scaffold | Target Kinase(s) | Key Findings |

| 3-Aminopyridin-2-one | Itk, MPS1, Aurora A, AKT2 | Serves as a fragment for developing potent inhibitors; demonstrates ligand efficiency. nih.gov |

| 2-Aminopyridine (B139424) | VRK1, VRK2 | A versatile scaffold for attaching different substituents to develop selective inhibitors. nih.gov |

| 2-Chloro-5-methyl-3-nitropyridine | JAK2 | A precursor for potent non-receptor tyrosine kinase inhibitors. nih.gov |

| 2,6-Dichloro-3-nitropyridine | GSK3 | Used in the synthesis of inhibitors for a key regulator of cellular metabolism. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-amino-6-methyl-5-nitropyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions using acidic catalysts like boron trifluoride diethyl etherate, as demonstrated in analogous pyridinone derivatives . Key factors include temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios of precursors (e.g., nitro-substituted intermediates). Optimization via TLC monitoring and recrystallization in ethanol improves purity (>95% by HPLC). Safety protocols for handling nitro groups (e.g., inert atmosphere) are critical due to potential exothermic reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d to resolve amine and nitro group signals. Deuterium exchange experiments confirm exchangeable protons (e.g., NH groups) .

- IR : Identify nitro (1520–1350 cm) and carbonyl (1650–1700 cm) stretches. Overlapping peaks can be resolved via second-derivative analysis .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns. Isotopic labeling (e.g., ) aids in distinguishing nitro vs. amine groups .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and ORTEP-3 resolve structural ambiguities in nitro-substituted pyridinones?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination with high-resolution X-ray data (resolution <1.0 Å). For twinned crystals, apply the TWIN/BASF commands in SHELXL .

- Refinement : Employ SHELXL with anisotropic displacement parameters for nitro and methyl groups. Validate hydrogen bonding via Fourier difference maps .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight disorder in nitro groups. Compare bond lengths/angles with DFT-optimized structures to validate geometry .

Q. What strategies are recommended for analyzing hydrogen bonding networks in its crystal lattice, and how do these interactions influence physicochemical properties?

- Methodological Answer : Apply graph set analysis (GSA) to classify hydrogen bonds (e.g., and ) into motifs like or . Pair Hirshfeld surface analysis (CrystalExplorer) with GSA to quantify interaction contributions (e.g., nitro groups dominate H-bond acceptor roles). These networks correlate with solubility and thermal stability (DSC/TGA data) .

Q. How should researchers reconcile contradictory data in spectroscopic vs. crystallographic results for this compound?

- Methodological Answer :

- Triangulation : Cross-validate NMR/IR data with X-ray results. For example, if NMR suggests planar geometry but crystallography shows puckering, re-examine solvent effects on conformation .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility. MD simulations (e.g., GROMACS) model solution-state behavior vs. solid-state rigidity .

- Error Analysis : Quantify uncertainties in refinement (e.g., R-factor vs. wR2 in SHELXL) and spectroscopic calibration. Discrepancies >5% warrant re-measurement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.